molecular formula C24H21N3O4 B11677835 1-Benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one CAS No. 6036-43-7

1-Benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one

Cat. No.: B11677835
CAS No.: 6036-43-7
M. Wt: 415.4 g/mol
InChI Key: KMSDVSABLBWJJP-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one is a complex organic compound with the molecular formula C24H21N3O4 This compound is characterized by its quinoxaline core, which is substituted with a benzyl group, two methyl groups, and a nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3,3-dimethylquinoxalin-2-one with benzyl chloride in the presence of a base, followed by nitration to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Conversion of the nitro group to an amino group, resulting in 1-Benzyl-3,3-dimethyl-4-(4-aminobenzoyl)quinoxalin-2-one.

    Substitution: Formation of various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoxaline core may also interact with enzymes or receptors, modulating their activity and resulting in specific pharmacological outcomes.

Comparison with Similar Compounds

  • 1-Benzyl-3,3-dimethyl-4-piperidinamine
  • 1-Benzoyl-2-t-butyl-3,5-dimethylimidazolidin-4-one
  • 1-Benzyl-3,3-dimethylpiperidin-4-one

Comparison: 1-Benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one is unique due to its specific substitution pattern and the presence of the nitrobenzoyl group. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the nitro group can significantly influence the compound’s reactivity and biological activity, making it a valuable molecule for various research applications.

Properties

CAS No.

6036-43-7

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

1-benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one

InChI

InChI=1S/C24H21N3O4/c1-24(2)23(29)25(16-17-8-4-3-5-9-17)20-10-6-7-11-21(20)26(24)22(28)18-12-14-19(15-13-18)27(30)31/h3-15H,16H2,1-2H3

InChI Key

KMSDVSABLBWJJP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4)C

Origin of Product

United States

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